5-Amino-2-metilpirimidina-4,6-diol

Descripción general

Descripción

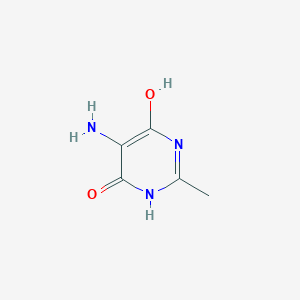

5-Amino-2-methylpyrimidine-4,6-diol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Aplicaciones Científicas De Investigación

5-Amino-2-methylpyrimidine-4,6-diol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an inhibitor of nitric oxide production in immune cells.

Medicine: Explored for antiviral properties, particularly against herpes and pox viruses.

Industry: Utilized in the development of new materials with specific electronic properties.

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 2-amino-4,6-dihydroxypyrimidines, have shown inhibitory effects on immune-activated nitric oxide production

Mode of Action

The exact mode of action of 5-Amino-2-methylpyrimidine-4,6-diol is currently unknown .

Biochemical Pathways

Given the potential inhibitory effects on nitric oxide production, it is possible that the compound may affect pathways related to immune response

Result of Action

Based on the potential inhibitory effects on nitric oxide production, it can be inferred that the compound may have an impact on cellular processes related to immune response .

Action Environment

It is known that the compound is stable under normal temperature and pressure , and should be stored in a cool, dry place

Análisis Bioquímico

Biochemical Properties

5-Amino-2-methylpyrimidine-4,6-diol participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit immune-activated nitric oxide production in mouse peritoneal cells . The compound’s interaction with enzymes such as dihydrofolate reductase (DHFR) and its potential role as an inhibitor in various biochemical pathways highlight its significance in biochemical research .

Cellular Effects

5-Amino-2-methylpyrimidine-4,6-diol influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the production of nitric oxide in immune cells, which suggests its potential role in regulating inflammatory responses . Additionally, its impact on gene expression and cellular metabolism could be explored further to understand its broader implications in cellular biology.

Molecular Mechanism

The molecular mechanism of 5-Amino-2-methylpyrimidine-4,6-diol involves its interaction with specific biomolecules. It binds to enzymes such as dihydrofolate reductase (DHFR), leading to enzyme inhibition . This interaction can result in changes in gene expression and cellular function. The compound’s ability to inhibit nitric oxide production further supports its role in modulating biochemical pathways at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-2-methylpyrimidine-4,6-diol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies in vitro and in vivo are necessary to understand the temporal effects of this compound fully.

Dosage Effects in Animal Models

The effects of 5-Amino-2-methylpyrimidine-4,6-diol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibiting nitric oxide production without causing toxicity . At higher doses, it could potentially lead to adverse effects or toxicity. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

5-Amino-2-methylpyrimidine-4,6-diol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s impact on metabolic flux and metabolite levels can provide insights into its broader metabolic implications

Transport and Distribution

The transport and distribution of 5-Amino-2-methylpyrimidine-4,6-diol within cells and tissues are essential for understanding its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within different tissues can influence its overall efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 5-Amino-2-methylpyrimidine-4,6-diol can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methylpyrimidine-4,6-diol typically involves the condensation of malonic acid diesters with guanidine in the presence of sodium ethoxide . The reaction conditions are optimized to ensure high yields and purity of the final product. Another method involves the use of Vilsmeier–Haack–Arnold reagent, followed by deprotection of the (dimethylamino)methylene protecting groups .

Industrial Production Methods

Industrial production methods for 5-Amino-2-methylpyrimidine-4,6-diol are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure cost-effective and high-yield production.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-2-methylpyrimidine-4,6-diol undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxo derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Halogenation and alkylation reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.

Major Products Formed

Oxidation: Oxo-pyrimidine derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Halogenated or alkylated pyrimidine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4,6-dihydroxypyrimidine: Similar structure but lacks the methyl group at position 2.

2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups at positions 4 and 6.

Uniqueness

5-Amino-2-methylpyrimidine-4,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit nitric oxide production and potential antiviral activity set it apart from other pyrimidine derivatives .

Actividad Biológica

5-Amino-2-methylpyrimidine-4,6-diol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of immunomodulation and enzyme inhibition. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Amino-2-methylpyrimidine-4,6-diol (CHNO) features an amino group at position 5 and a methyl group at position 2 of the pyrimidine ring. This structural configuration is significant for its biological interactions and potential therapeutic applications.

Target Enzymes

The compound is known to interact with several enzymes, notably dihydrofolate reductase (DHFR), which is crucial in folate metabolism. Inhibition of DHFR can disrupt nucleotide synthesis, affecting rapidly dividing cells such as those in the immune system .

Nitric Oxide Production Inhibition

Research indicates that 5-Amino-2-methylpyrimidine-4,6-diol may inhibit nitric oxide (NO) production in immune cells. This effect suggests a role in modulating inflammatory responses. Studies have shown that similar compounds can significantly reduce NO levels in mouse peritoneal cells, indicating potential anti-inflammatory properties .

Biochemical Pathways

The compound's ability to inhibit NO production implicates it in pathways associated with immune response regulation. By modulating NO levels, it may influence cytokine secretion and other immune signaling pathways.

In Vitro Studies

A study evaluating various substituted pyrimidines found that 5-Amino-2-methylpyrimidine-4,6-diol effectively reduced NO production at concentrations as low as 2.5 µM. The IC values for related compounds ranged from 2 µM to 36 µM, highlighting the potency of this class of compounds .

Case Studies and Applications

- Immunomodulatory Effects : In vitro assays demonstrated that this compound could suppress immune activation markers, suggesting its potential use in treating autoimmune conditions or inflammatory diseases.

- Antiviral Potential : While primarily studied for its anti-inflammatory properties, there is emerging interest in the antiviral capabilities of similar pyrimidine derivatives, warranting further investigation into the biological activity of 5-Amino-2-methylpyrimidine-4,6-diol against viral pathogens.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Nitric Oxide Inhibition | Reduces NO production in immune cells, potentially modulating inflammation |

| Enzyme Interaction | Inhibits dihydrofolate reductase (DHFR), affecting nucleotide synthesis |

| Immunomodulatory Effects | May suppress markers of immune activation and cytokine release |

| Antiviral Potential | Similar compounds have shown promise against viral infections |

Propiedades

IUPAC Name |

5-amino-4-hydroxy-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-7-4(9)3(6)5(10)8-2/h6H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICLTNFWMVEECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251588 | |

| Record name | 5-Amino-6-hydroxy-2-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98797-08-1 | |

| Record name | 5-Amino-6-hydroxy-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98797-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-hydroxy-2-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Pyrimidinone, 5-amino-6-hydroxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.